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Compound of Interest

Compound Name: 4-Bromoindole

Cat. No.: B015604

An In-depth Technical Guide to 4-Bromoindole: Properties, Synthetic Applications, and
Biological Relevance

Introduction

4-Bromoindole is a halogenated derivative of indole, a heterocyclic aromatic compound. Its
unique structure, featuring a bromine atom at the 4-position of the indole ring, makes it a
versatile and valuable building block in organic synthesis and medicinal chemistry. The
presence of the bromine atom provides a reactive handle for various cross-coupling reactions,
enabling the construction of complex molecular architectures. This guide provides a
comprehensive overview of the physicochemical properties of 4-Bromoindole, detailed
experimental protocols for its application in key synthetic transformations, and its relevance as
a modulator of important biological pathways.

Core Properties of 4-Bromoindole

4-Bromoindole is a compound of significant interest due to its utility as a synthetic
intermediate.[1] Its molecular formula is CsHeBrN, and it has a molecular weight of
approximately 196.04 to 196.05 g/mol .[1][2][3][4] This compound typically appears as a light
yellow to brown liquid or a white to off-white solid.[1][5]

Physicochemical Data Summary

The key quantitative properties of 4-Bromoindole are summarized in the table below for easy
reference.
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Property Value Source(s)
Molecular Formula CsHeBrN [1112][3]
Molecular Weight 196.044 g/mol [2]

Exact Mass 194.968353 u [2][3]
Density 1.563 - 1.7 g/cm?3 [2][6]
Melting Point 15-17°C [2][4]
Boiling Point 283 -316.9 °C [2][6]
Flash Point 110 - 145.5°C [2][4]
Refractive Index n20/D 1.655 [6]

Key Applications in Research and Development

4-Bromoindole serves as a crucial starting material in the synthesis of a wide array of complex
molecules and biologically active compounds. Its applications span pharmaceutical
development, particularly for neurological disorders and potential anti-cancer agents, as well as
materials science.[1] It is notably used in the total synthesis of marine alkaloids like
dictyodendrin B and is studied for its potential as an inhibitor of Glycogen Synthase Kinase-3
(GSK-3).[2][7][8]

Experimental Protocols

The utility of 4-Bromoindole is primarily demonstrated through its participation in palladium-
catalyzed cross-coupling reactions and its interaction with biological targets. Below are detailed
methodologies for representative experimental procedures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction that
couples an organoboron compound with an organic halide.[9] The bromine atom on 4-
Bromoindole makes it an excellent substrate for this transformation.

Objective: To couple 4-Bromoindole with an arylboronic acid to form a 4-arylindole derivative.
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Materials:
e 4-Bromoindole
» Arylboronic acid (e.g., Phenylboronic acid)

o Palladium catalyst (e.qg., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride,
Pd(dppf)Cl2)

o Base (e.g., Potassium carbonate, K2COs)

e Anhydrous solvent (e.g., Dimethoxyethane, DME)
o Water (degassed)

» Schlenk flask or similar reaction vessel

 Inert gas supply (Argon or Nitrogen)

Procedure:

e To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromoindole (1.0 mmol,
1.0 eq), the arylboronic acid (1.2-2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Clz,
0.02-0.10 mmol).[10]

e Add the base (e.g., K2COs, 2.0-3.0 mmol).

¢ Add the degassed solvent system, typically a mixture of an organic solvent like DME or 1,4-
dioxane and water.[4][10]

 Stir the reaction mixture under the inert atmosphere.

o Heat the mixture to 80-100 °C and maintain for 2-24 hours.[4][10] Monitor the reaction
progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).

e Upon completion, cool the reaction to room temperature.
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 Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with
water and brine.[4]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to yield the desired 4-
arylindole.[4]

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal
alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes.[8]

Objective: To couple 4-Bromoindole with a terminal alkyne to synthesize a 4-alkynylindole.
Materials:

4-Bromoindole

Terminal alkyne

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(ll), Pd(PPhs)2Clz)

Copper(l) co-catalyst (e.g., Copper(l) iodide, Cul)

Base (e.g., Diisopropylamine or Triethylamine)

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Inert gas supply (Argon or Nitrogen)
Procedure:

¢ In a suitable reaction vessel under an inert atmosphere, dissolve 4-Bromoindole (1.0 eq) in
the anhydrous solvent (e.g., THF).[7]

» To the stirred solution, sequentially add the palladium catalyst (e.g., Pd(PPhs)2Clz, 0.05 eq),
the copper(l) co-catalyst (e.g., Cul, 0.025 eq), and the base (e.g., diisopropylamine, 7.0 eq).
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[7]

e Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.[6][7]

« Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the
reaction is slow.[6]

e Monitor the reaction progress by TLC until the starting material is consumed.[6]

» Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter
through a pad of Celite® to remove the catalyst residues.[6][7]

e Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride
(NH4Cl) and brine.[6][7]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the 4-
alkynylindole.[7]

In Vitro GSK-33 Kinase Inhibition Assay

4-Bromoindole derivatives have been investigated as potential GSK-3 inhibitors.[8] An in vitro
kinase assay is essential to quantify the inhibitory activity of such compounds. The ADP-Glo™
Kinase Assay is a common method that measures the amount of ADP produced, which is
proportional to kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (ICso) of a 4-Bromoindole
derivative against GSK-3(.

Materials:
o Recombinant human GSK-3 enzyme
o GSK-3[3 peptide substrate

e ATP solution
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4-Bromoindole derivative (test inhibitor) dissolved in DMSO

ADP-GIlo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

384-well assay plates

Luminometer

Procedure:

Enzyme Titration: First, determine the optimal concentration of GSK-3[3 enzyme that yields a
robust signal in the linear range of the assay.

Inhibitor Preparation: Prepare serial dilutions of the 4-Bromoindole derivative in DMSO.
Reaction Setup: In a 384-well plate, add the following components:

o 1 pL of the test inhibitor dilution (or DMSO for control).[11]

o 2 pL of GSK-3[ enzyme at the predetermined optimal concentration.[11]

o 2 pL of a substrate/ATP mixture.[11]

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase
reaction to proceed.

ADP Detection:

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.[11]

o Incubate at room temperature for 40 minutes.[11]
Luminescence Generation:

o Add 10 pL of Kinase Detection Reagent to each well to convert the generated ADP back to
ATP and produce a luminescent signal.[11]
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o Incubate at room temperature for 30 minutes.[11]

o Data Acquisition: Record the luminescence signal using a plate-reading luminometer.

» Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor
concentration. Fit the data to a dose-response curve to calculate the ICso value.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the complex relationships in chemical reactions and
biological pathways. The following sections provide visualizations created using the DOT
language.

Suzuki-Miyaura Coupling Workflow

This diagram illustrates the key steps and components involved in a typical Suzuki-Miyaura
cross-coupling reaction.
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Sonogashira Coupling Workflow

This diagram outlines the general workflow for a Sonogashira coupling, highlighting the dual
catalytic system.
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Reactants & Catalysts
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Whnt/B-Catenin Signaling Pathway and GSK-3 Inhibition

GSK-3 is a critical kinase in several signaling pathways.[12] In the canonical Wnt pathway,
GSK-3 is part of a "destruction complex” that targets B-catenin for degradation. Inhibition of

GSK-3, a potential role for 4-Bromoindole derivatives, leads to the stabilization of 3-catenin.
[12][13]
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Role of GSK-3 Inhibition in the Wnt Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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